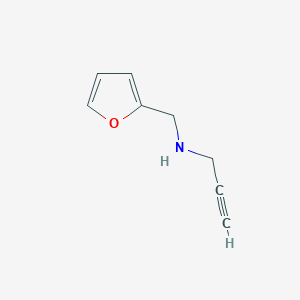

N-(furan-2-ylmethyl)prop-2-yn-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives demonstrate potential in the field of medicinal chemistry. A study by Szulczyk et al. (2021) synthesized twelve novel derivatives and evaluated their antibacterial and antimycobacterial activities. The study also assessed the cytotoxic activity against a panel of human cancer cell lines, finding that the derivatives were noncytotoxic against normal cell lines. Specifically, compound 6 showed promising results in antimicrobial studies, inhibiting the growth of hospital S. epidermidis rods at low concentrations (Szulczyk et al., 2021).

Catalysis in Chemical Reactions

Bhunia et al. (2017) reported that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound related to N-(furan-2-ylmethyl)prop-2-yn-1-amine, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery is significant for coupling a broad range of (hetero)aryl bromides with various amines, demonstrating the compound's utility in facilitating complex chemical reactions (Bhunia et al., 2017).

Microwave-Assisted Synthesis

Janczewski et al. (2021) presented a novel method for synthesizing ester and amide derivatives containing furan rings (furfural derivatives) under microwave-assisted conditions. This method, utilizing N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, highlights the application of N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives in efficient and innovative synthetic processes (Janczewski et al., 2021).

Electrophilic Substitution Reactions

Research by Aleksandrov et al. (2017) focused on the synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide, derived from N-(furan-2-ylmethyl)prop-2-yn-1-amine. The study explored various electrophilic substitution reactions, providing insights into the reactivity and potential applications of such compounds in organic synthesis (Aleksandrov et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZVALUILSOXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)